3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the phenyldiazenyl group is added through diazotization followed by azo coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the diazotization and azo coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazo compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with signaling pathways by modulating the activity of key proteins. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl (E)-3-(Furan-3-yl) Acrylate: Known for its antiproliferative effects on vascular smooth muscle cells.
3-[(4-Methoxyphenyl)hydrazo]-2-nitroso-N-phenyl-2-butenamide: Another compound with a methoxyphenyl group, used in various chemical reactions.
Uniqueness
3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a methoxyphenyl group, and a phenyldiazenyl group. This unique structure imparts specific chemical properties and potential biological activities that are not found in other similar compounds.
Properties
CAS No. |
871982-49-9 |
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Molecular Formula |
C16H13N3O2S2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13N3O2S2/c1-21-13-9-7-12(8-10-13)19-15(20)14(23-16(19)22)18-17-11-5-3-2-4-6-11/h2-10,14H,1H3 |
InChI Key |
RCAJQCNEDQMTHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(SC2=S)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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